Tiquizium
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Overview
Description
Tiquizium bromide is an organic bromide salt of this compound, known for its antispasmodic properties. It is primarily used to treat convulsions and hypermobility in conditions such as gastritis, gastric ulcers, duodenal ulcers, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiquizium bromide is synthesized through a series of chemical reactions involving thiophene derivatives. The synthesis typically involves the formation of a quaternary ammonium salt, which is achieved by reacting a thiophene derivative with a suitable alkylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound bromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tiquizium bromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound bromide, which are used in different therapeutic applications .
Scientific Research Applications
Tiquizium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Used in the treatment of gastrointestinal disorders and studied for its potential in treating other conditions involving smooth muscle spasms.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry
Mechanism of Action
Tiquizium bromide exerts its effects through its anticholinergic properties, specifically by blocking muscarinic receptors. These receptors are a type of acetylcholine receptor found in various parts of the body, including the smooth muscles of the gastrointestinal tract. By inhibiting the action of acetylcholine on these receptors, this compound bromide reduces muscle contractions and spasms, providing symptomatic relief from pain, bloating, and disturbances in bowel habits .
Comparison with Similar Compounds
Similar Compounds
Tinoridine: Known for its anti-inflammatory properties.
Tiaprofenic acid: Used as an anti-inflammatory agent.
Tenidap: An anti-inflammatory drug.
Uniqueness of Tiquizium Bromide
This compound bromide is unique due to its specific action on muscarinic receptors, making it particularly effective in treating gastrointestinal disorders involving smooth muscle spasms. Its combination of antispasmodic and anti-ulcer properties sets it apart from other similar compounds .
Properties
CAS No. |
149755-23-7 |
---|---|
Molecular Formula |
C19H24NS2+ |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |
InChI |
InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |
InChI Key |
ZGSDGGRVFIYKKE-OXQOHEQNSA-N |
Isomeric SMILES |
C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
149755-23-7 | |
Synonyms |
2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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